3-Chloro-6-methylimidazo[1,2-a]pyridine 3-Chloro-6-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008506
InChI: InChI=1S/C8H7ClN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
SMILES:
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

3-Chloro-6-methylimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC16008506

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-methylimidazo[1,2-a]pyridine -

Specification

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 3-chloro-6-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7ClN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Standard InChI Key DCGPJHYJHBAKKJ-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC=C2Cl)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Chloro-6-methylimidazo[1,2-a]pyridine (C₈H₇ClN₂) features a bicyclic framework where the imidazole ring is fused to the pyridine ring at the 1,2- and a-positions (Figure 1). The chlorine atom at position 3 and the methyl group at position 6 create electronic and steric effects that influence reactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar geometry with bond lengths consistent with aromatic character .

Table 1: Physicochemical Properties of 3-Chloro-6-methylimidazo[1,2-a]pyridine

PropertyValueMethod/Source
Molecular Weight166.61 g/molCalculated
Melting Point152–154°CExperimental
SolubilitySoluble in THF, DCM, DMSOEvitaChem
LogP (Partition Coefficient)2.3 ± 0.2Computational prediction
pKa4.8 (imidazole N-H)Spectroscopic analysis

Synthetic Methodologies

One-Pot Cyclization Strategies

A prominent synthesis route involves the cyclization of 3-bromopyridine derivatives with carbonyl compounds in tetrahydrofuran (THF) at 80–100°C. This catalyst-free method achieves yields of 65–72% after purification via silica gel chromatography. Key advantages include operational simplicity and avoidance of transition metals, reducing post-synthetic contamination risks .

Catalytic Approaches

Recent protocols employ bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) in dichloroethane (DCE) at 150°C, achieving yields up to 85% for analogous imidazo[1,5-a]pyridines . While these conditions enhance reaction rates, they require careful handling of acidic reagents and high temperatures.

Table 2: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
One-pot cyclizationTHF, 80°C, 12 h68>95
Bi(OTf)₃/p-TsOHDCE, 150°C, 18 h8597
Pd-catalyzed couplingAcetonitrile, 120°C, 24 h5790

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at position 3 undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with morpholine in dimethylformamide (DMF) at 60°C produces 3-morpholino-6-methylimidazo[1,2-a]pyridine in 78% yield. The methyl group at position 6 remains inert under these conditions, preserving the core structure.

Metal-Mediated Cross-Couplings

Palladium-catalyzed Suzuki-Miyaura couplings enable arylation at position 2. Using phenylboronic acid and Pd(PPh₃)₄ in acetonitrile, researchers synthesized 2-phenyl-3-chloro-6-methylimidazo[1,2-a]pyridine with 62% yield . This functionalization expands the compound’s utility in constructing complex pharmacophores.

Applications in Medicinal Chemistry

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhanced oral bioavailability from 12% to 58% in rat models. Sustained release over 72 h was achieved, making the compound suitable for long-acting formulations.

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